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Compound of Interest

Compound Name: N3-PEG8-CH2COOH

Cat. No.: B605882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N3-PEG8-CH2COOH is a heterobifunctional linker that serves as a versatile tool in

bioconjugation, drug delivery, and diagnostics.[1][2] This molecule features two distinct reactive

termini separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer. The PEG chain

enhances solubility, reduces immunogenicity, and provides flexibility to the conjugated

molecules.[2][3]

The two functional groups are:

Azide (-N3): A bioorthogonal handle that specifically reacts with alkyne- or cycloalkyne-

functionalized molecules via "click chemistry".[3][4][5] This allows for highly efficient and

specific ligations under mild conditions.

Carboxylic Acid (-COOH): Enables covalent linkage to primary amine groups (-NH2), which

are abundant in biomolecules like proteins and peptides, through the formation of a stable

amide bond.[2][6]

This dual functionality allows for a modular and strategic approach to constructing complex

biomolecular architectures, such as antibody-drug conjugates (ADCs), targeted imaging

agents, and functionalized nanoparticles.[1][2]
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Chemical Properties and Handling
N3-PEG8-CH2COOH is a well-defined molecule with consistent performance in conjugation

reactions.

Property Value Reference

Chemical Formula C18H35N3O10 [1]

Molecular Weight 453.48 g/mol [1][7]

CAS Number 1343472-07-0 [1][7]

Appearance White or Off-White Solid [7]

Purity >95% [7][8]

Storage
Store at -20°C, protected from

light.
[6][7]

Core Bioconjugation Strategies
The heterobifunctional nature of N3-PEG8-CH2COOH permits a two-step sequential

conjugation strategy. A biomolecule or surface can be modified using one end of the linker,

followed by purification and subsequent conjugation of a second molecule to the other end.

This provides precise control over the final conjugate structure.
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Figure 1. Sequential bioconjugation workflows using N3-PEG8-CH2COOH.
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Protocol 1: Amine Conjugation via EDC/NHS
Chemistry
This protocol describes the activation of the carboxyl group of the linker to form an N-

hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on a target molecule

(e.g., protein lysine residues) to form a stable amide bond.

Principle
The reaction proceeds in two steps: (1) The carboxyl group is activated by a carbodiimide,

typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-

acylisourea intermediate. (2) This intermediate can react directly with amines or, for improved

efficiency and stability in aqueous solutions, it is converted to a semi-stable NHS ester using N-

hydroxysuccinimide (NHS). The NHS ester then efficiently reacts with primary amines.
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Figure 2. Reaction pathway for EDC/NHS-mediated amine conjugation.
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Experimental Protocol
Reagent Preparation:

Equilibrate N3-PEG8-CH2COOH and all other reagents to room temperature.

Prepare a 100 mM stock solution of N3-PEG8-CH2COOH in anhydrous DMSO.

Prepare fresh 100 mM stock solutions of EDC and NHS in an appropriate buffer (e.g.,

MES buffer, pH 6.0) or anhydrous DMSO.

Prepare the amine-containing biomolecule in an amine-free buffer, such as Phosphate-

Buffered Saline (PBS) at pH 7.4.

Activation of N3-PEG8-CH2COOH:

In a microcentrifuge tube, combine the N3-PEG8-CH2COOH stock solution with EDC and

NHS stock solutions.

Incubate the activation mixture at room temperature for 15-30 minutes.

Conjugation to Biomolecule:

Add the activated NHS-ester of the linker to the biomolecule solution.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with

gentle stirring.

Quenching and Purification:

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or

glycine) to a final concentration of 20-50 mM.

Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion

chromatography (SEC), or tangential flow filtration (TFF) to remove unreacted linker and

byproducts.

Quantitative Data Summary
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Parameter Recommended Range Notes

Linker:Biomolecule Molar Ratio 5:1 to 20:1

Optimize based on the number

of available amines and

desired degree of labeling.

EDC:Linker Molar Ratio 2:1 to 5:1
A slight excess ensures

efficient activation.

NHS:EDC Molar Ratio 1:1 to 1.5:1
Stabilizes the active

intermediate.

Activation Buffer MES Buffer, pH 5.5-6.5
Optimal pH for EDC/NHS

activation.

Conjugation Buffer PBS, pH 7.2-8.0
Optimal pH for NHS ester

reaction with primary amines.

Reaction Time
2-4 hours at RT; Overnight at

4°C

Longer incubation at lower

temperatures can improve

yields for sensitive proteins.

Biomolecule Concentration 1-10 mg/mL
Higher concentrations can

improve reaction kinetics.

Protocol 2: Azide Conjugation via Click Chemistry
Once the N3-PEG8-linker is attached to the first molecule, the terminal azide is available for

reaction with an alkyne-modified second molecule. The two primary methods are Copper-

Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC).

Protocol 2A: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
CuAAC is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted

1,2,3-triazole linkage. It requires a copper(I) catalyst, which is typically generated in situ from a

copper(II) source and a reducing agent.[9][10]
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Figure 3. Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
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Experimental Protocol
Reagent Preparation:

Prepare the azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

Prepare a stock solution of the alkyne-containing molecule in DMSO or water.

Prepare fresh stock solutions: 20 mM Copper(II) Sulfate (CuSO4), 100 mM Sodium

Ascorbate, and 50 mM of a copper ligand like THPTA (Tris(3-

hydroxypropyltriazolylmethyl)amine).[11]

Reaction Setup:

In a microcentrifuge tube, add the azide-functionalized biomolecule.

Add the alkyne-containing molecule.

Prepare a catalyst premix: combine the CuSO4 and THPTA ligand solutions. Add this

premix to the reaction tube.

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.

Incubation and Purification:

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by

LC-MS or SDS-PAGE.

Purify the final conjugate using SEC, dialysis, or affinity chromatography to remove the

copper catalyst, excess reagents, and unreacted molecules.

Quantitative Data Summary
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Parameter
Recommended
Concentration

Notes

Azide-Biomolecule 1-100 µM
Final concentration in the

reaction.

Alkyne-Molecule
1.5 - 10 equivalents (relative to

azide)

An excess of the smaller

molecule drives the reaction to

completion.

Copper(II) Sulfate 0.25 - 1 mM [11]

Sodium Ascorbate 2.5 - 5 mM
[11] Use a 5-10 fold excess

over copper.

Copper Ligand (e.g., THPTA) 1.25 - 5 mM

[11] Use a 5-fold excess over

copper to stabilize Cu(I) and

protect the biomolecule.

Solvent

Aqueous buffer (PBS, pH 7.4),

may contain up to 20% co-

solvent (DMSO, DMF).

Co-solvents can help solubilize

hydrophobic molecules.

Protocol 2B: Strain-Promoted Azide-Alkyne
Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction ideal for applications in living systems or with

biomolecules sensitive to metal-induced damage.[3][12] The reaction is driven by the high ring

strain of a cycloalkyne (e.g., DBCO, BCN, DIFO), which rapidly and specifically reacts with the

azide.[13][14][15]
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Figure 4. Schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
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Experimental Protocol
Reagent Preparation:

Prepare the azide-functionalized biomolecule in a biocompatible buffer (e.g., PBS, pH 7.4).

Dissolve the strained alkyne (e.g., DBCO-functionalized molecule) in a compatible solvent

like DMSO to create a concentrated stock solution.

Reaction Setup:

To the solution of the azide-functionalized biomolecule, add the stock solution of the

strained alkyne.

The final concentration of the organic co-solvent (e.g., DMSO) should typically be kept

below 10% to maintain protein stability.

Incubation and Purification:

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24

hours depending on the specific strained alkyne used and reagent concentrations.

Monitor the reaction progress via appropriate analytical methods.

Purify the final conjugate using standard methods like SEC or dialysis to remove any

unreacted starting materials.

Quantitative Data Summary
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Parameter Recommended Range Notes

Azide-Biomolecule

Concentration
1-100 µM

Depends on the specific

application (e.g., in vitro vs.

cell labeling).

Strained Alkyne Concentration
1.5 - 20 equivalents (relative to

azide)

Higher excess can accelerate

the reaction.

Reaction Buffer PBS, pH 7.0-7.8
Physiologically compatible

buffers are preferred.

Reaction Temperature 4°C to 37°C
Higher temperatures generally

increase the reaction rate.

Reaction Time 1 - 24 hours

Highly dependent on the

reactivity of the specific

cycloalkyne used.

Co-solvent <10% DMSO or DMF

Minimize to prevent

denaturation of sensitive

biomolecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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